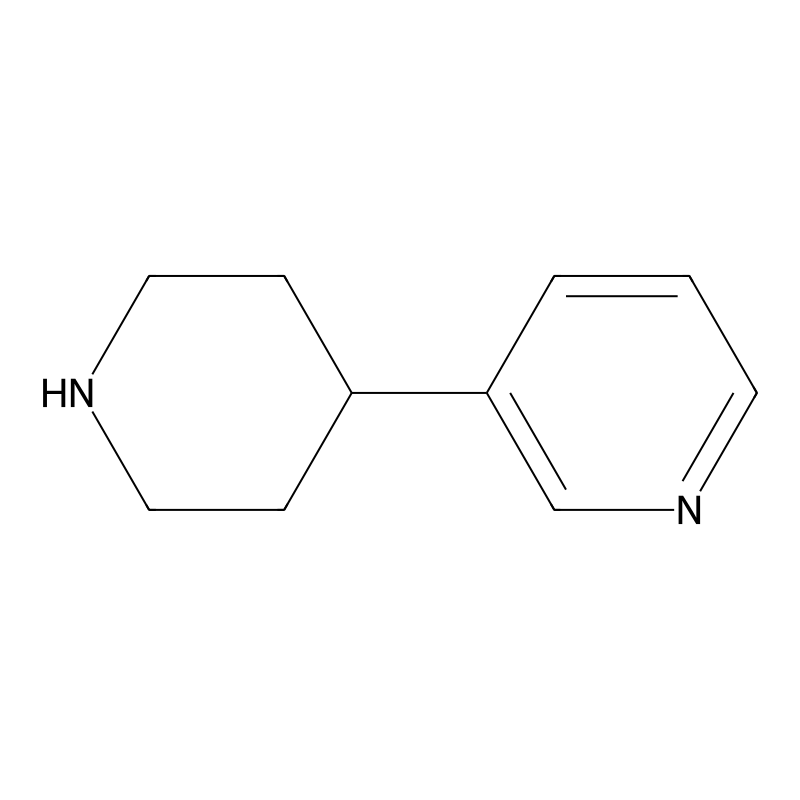

3-(Piperidin-4-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents .

Method of Application: A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .

Results or Outcomes: ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Antiviral Applications

Piperidine derivatives are being utilized in different ways as antiviral agents .

Antimalarial Applications

Piperidine derivatives are being utilized in different ways as antimalarial agents .

Antimicrobial Applications

Piperidine derivatives are being utilized in different ways as antimicrobial agents .

Antihypertension Applications

Piperidine derivatives are being utilized in different ways as antihypertension agents .

3-(Piperidin-4-yl)pyridine is a heterocyclic organic compound characterized by the presence of a piperidine ring attached to a pyridine moiety. Its chemical formula is , and it features a piperidine group at the 3-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- Acylation: The compound can undergo acylation, where an acyl group is introduced to the nitrogen atom of the piperidine ring.

- Alkylation: Alkyl groups can be added to the nitrogen atom, enhancing its reactivity.

- Reductive Amination: This reaction allows for the formation of secondary amines by reacting with aldehydes or ketones in the presence of reducing agents .

Research indicates that 3-(Piperidin-4-yl)pyridine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as:

- Lysine-specific demethylase inhibitors: Compounds related to this structure have shown promise in inhibiting enzymes involved in epigenetic regulation, which could have implications for cancer therapy .

- Neuropharmacological agents: The piperidine moiety is often associated with compounds that modulate neurotransmitter systems, potentially influencing conditions such as depression and anxiety .

The synthesis of 3-(Piperidin-4-yl)pyridine typically involves several steps:

- Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring can be synthesized using methods such as cyclization reactions.

- Piperidine Attachment: The piperidine group can be introduced via nucleophilic substitution or coupling reactions, often utilizing reagents that facilitate the formation of C-N bonds .

- Purification and Characterization: The final product is purified through techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

3-(Piperidin-4-yl)pyridine has several applications in various fields:

- Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various biological pathways.

- Chemical Research: The compound is utilized in studies exploring reaction mechanisms and synthetic methodologies.

- Material Science: Its derivatives may find applications in creating functional materials due to their unique electronic properties .

Interaction studies involving 3-(Piperidin-4-yl)pyridine focus on its binding affinities and mechanisms of action with biological targets. Notable findings include:

- Protein Kinase Inhibition: Some derivatives have been shown to inhibit specific kinases, suggesting potential roles in regulating cell signaling pathways .

- Receptor Binding: Studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance .

Several compounds share structural similarities with 3-(Piperidin-4-yl)pyridine, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Piperidinylpyridine | Contains a piperidinyl group | Exhibits different receptor binding profiles |

| 4-(Piperidin-1-yl)pyrimidine | Substituted at the 4-position with piperidine | Potential anti-cancer activity |

| 2-(Piperidin-4-yl)pyrimidine | Piperidine at the 2-position | Different metabolic pathways |

| 3-(Piperidin-2-yl)pyridine | Piperidine at the 2-position | Distinct pharmacological effects |

Uniqueness

The uniqueness of 3-(Piperidin-4-yl)pyridine lies in its specific positioning of functional groups, which influences its biological activity and potential therapeutic applications compared to other similar compounds. Its ability to modulate enzyme activity and receptor interactions makes it a valuable candidate for further research in drug development.

The compound is systematically named 3-(piperidin-4-yl)pyridine under IUPAC guidelines, reflecting the substitution pattern of the piperidine ring at the third position of the pyridine core. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| CAS Registry Number | 161609-89-8 |

| Appearance | White to off-white crystalline powder |

| Hybridization | sp² (pyridine) / sp³ (piperidine) |

| Solubility | Soluble in polar organic solvents |

The pyridine ring (C₅H₅N) contributes aromaticity and π-electron deficiency, while the piperidine ring (C₅H₁₁N) introduces conformational flexibility and basicity due to its tertiary amine. X-ray crystallographic studies confirm a planar pyridine system and a chair conformation for the piperidine moiety.

Historical Development in Heterocyclic Chemistry

The synthesis of 3-(piperidin-4-yl)pyridine emerged from advances in pyridine and piperidine chemistry during the mid-20th century. Key milestones include:

- Early Piperidine-Pyridine Hybrids: Initial reports in the 1950s utilized catalytic hydrogenation of pyridine derivatives to access piperidine-containing structures. For example, hydrogenation of 3-cyanopyridine over nickel catalysts yielded early analogues.

- Modern Synthetic Routes: The development of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabled precise functionalization of the pyridine ring. A 2023 study demonstrated Rh-catalyzed asymmetric reductive Heck reactions to synthesize enantiopure 3-substituted piperidines from pyridine precursors.

- Characterization Advances: NMR and high-resolution mass spectrometry (HRMS) resolved challenges in differentiating regioisomers, while computational models elucidated electronic effects of the fused ring system.

Role in Modern Organic Synthesis and Drug Discovery

Synthetic Applications

3-(Piperidin-4-yl)pyridine serves as a precursor for diverse transformations:

- Ligand Design: The nitrogen atoms coordinate transition metals, enabling applications in catalysis. For instance, iridium complexes incorporating this scaffold exhibit activity in hydrodenitrogenation reactions.

- Heterocyclic Functionalization: Electrophilic substitution at the pyridine C-4 position and nucleophilic reactions on the piperidine nitrogen are well-documented. A 2022 study achieved selective CH24H inhibition via 4-(4-methyl-1-pyrazolyl)pyridine derivatives derived from this core.

Pharmaceutical Relevance

Derivatives of 3-(piperidin-4-yl)pyridine show broad bioactivity:

These applications highlight the compound’s utility in addressing unmet medical needs, particularly in oncology and metabolic disorders.

Nucleophilic substitution reactions represent fundamental approaches for constructing 3-(Piperidin-4-yl)pyridine derivatives through strategic bond formation at both the pyridine and piperidine rings. These methodologies exploit the inherent electrophilic nature of pyridine carbons and the nucleophilic character of piperidine nitrogen centers [1] [2].

The nucleophilic displacement of halopyridines constitutes a primary strategy for pyridine ring functionalization. Chloropyridines demonstrate remarkable reactivity toward various nucleophiles, with reaction rates following the order gamma position greater than alpha position, substantially greater than beta position [2]. The enhanced reactivity at the 3-position (gamma to nitrogen) facilitates efficient substitution reactions under relatively mild conditions. Studies have demonstrated that 3-chloropyridine undergoes nucleophilic substitution with relative rates approximately 80 times faster than 4-chloropyridine and 3000 times faster than 2-chloropyridine [2].

Pyridinium salt formation dramatically enhances nucleophilic substitution reactivity. The conversion of pyridine to pyridinium ions increases the electrophilicity of the ring carbons by approximately 5 × 10^7 fold for 2-position reactions [2]. This enhancement enables nucleophilic substitution under milder conditions with improved yields. The formation of pyridinium intermediates through alkylation or protonation provides access to highly reactive electrophilic centers that readily undergo displacement reactions with piperidine nucleophiles.

Piperidine ring alkylation represents another crucial nucleophilic substitution pathway. The nitrogen atom in piperidine exhibits strong nucleophilic character, readily attacking electrophilic centers in pyridyl halides or activated pyridine derivatives [1]. Base selection proves critical for these transformations, with stronger bases such as sodium hydride providing higher conversion rates, although careful control is required to prevent elimination side reactions [1].

Recent investigations have revealed that sodium hydride-iodide composite systems enable efficient nucleophilic amination of methoxypyridines. These conditions provide 3-aminated pyridine products in yields ranging from 56-61% through nucleophilic substitution of methoxy groups [3]. The methodology demonstrates excellent functional group tolerance, accommodating various substituted piperidines including 4-aminopiperidines and maintaining free hydroxyl groups intact during the transformation.

The mechanistic understanding of these nucleophilic substitution processes involves initial nucleophilic attack by the piperidine nitrogen on the electrophilic pyridine carbon, followed by elimination of the leaving group. Computational studies indicate that the reaction proceeds through a concerted mechanism with mixed orbital character, where the LUMO of the electrophile exhibits contributions from both πC=N and σC-X orbitals [4]. This mixed character explains the enhanced reactivity observed in activated pyridine systems.

Solvent effects significantly influence nucleophilic substitution outcomes. Protic solvents such as methanol and ethanol generally favor these transformations by stabilizing charged intermediates and facilitating proton transfer processes. The choice between protic and aprotic solvents must be balanced against substrate solubility and desired reaction selectivity [5].

Transition Metal-Catalyzed Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed coupling reactions have emerged as powerful methodologies for constructing carbon-carbon and carbon-nitrogen bonds in 3-(Piperidin-4-yl)pyridine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig coupling reactions demonstrate exceptional versatility and functional group tolerance for these transformations [6] [7] [8].

Suzuki-Miyaura coupling reactions enable efficient formation of carbon-carbon bonds between halopyridines and boronic acid derivatives. Chloropyridines and chloroquinolines couple with aryl-, pyridine-, or indoleboronic acids in quantitative yields using water/n-butanol solvent mixtures [6]. The optimal catalyst system employs dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt with sodium tetrachloropalladate, requiring only 0.005-0.05 mol% palladium catalyst at 100°C [6].

The water-soluble catalyst design proves crucial for achieving high activity in Suzuki coupling reactions. The presence of water in the reaction mixture, combined with good solubility of reactants and catalyst in n-butanol/water (3:1) systems, provides optimal conditions for coupling transformations [6]. The electron-rich and sterically demanding nature of the phosphine ligand contributes significantly to the high catalytic activity observed.

Flow chemistry applications have demonstrated enhanced efficiency for Suzuki-Miyaura coupling reactions. Continuous-flow approaches using simple flow reactors achieve coupling completion within 23 minutes residence time with generally good yields [9]. The use of palladium tetrakis(triphenylphosphine) catalyst with arylboronic acids containing both electron-withdrawing and electron-donating groups provides broad substrate scope under flow conditions [9].

Buchwald-Hartwig amination reactions facilitate carbon-nitrogen bond formation between aryl halides and amine nucleophiles. These palladium-catalyzed cross-coupling reactions proceed through oxidative addition, amine coordination, and reductive elimination steps [7]. The catalytic cycle involves initial reduction of palladium(II) to palladium(0) by amines containing alpha-hydrogen, followed by ligand dissociation and oxidative addition to form the palladium(II) complex [7].

Ligand design significantly influences Buchwald-Hartwig coupling efficiency. The use of N-heterocyclic carbene ligands, particularly 1,3-bis(2,6-diisopropylphenyl)-imidazolinium chloride, enables room temperature coupling reactions with residence times ranging from 7 hours to 5 days depending on substrate combinations [8]. Alternative conditions include thermal heating above 60°C with reaction times exceeding 2 hours, or microwave heating with reaction times of 5-10 minutes [8].

The protocol for Buchwald-Hartwig amination typically involves combining aryl bromide (1.0 mmol), amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and imidazolinium salt (0.04 mmol) under inert atmosphere [8]. The addition of lithium hexamethyldisilazide in tetrahydrofuran provides the basic conditions necessary for efficient coupling. These conditions accommodate both aryl chlorides and bromides, with chlorides requiring slightly more forcing conditions [8].

Catalyst optimization studies reveal that palladium loading can be minimized to 0.005-0.05 mol% for many substrates while maintaining high conversion rates [6]. The use of electron-rich phosphine ligands or N-heterocyclic carbenes enhances catalytic activity and enables coupling under milder conditions. Temperature optimization typically favors ranges of 80-140°C for most coupling reactions, balancing reaction rate with catalyst stability.

Recent developments in rhodium-catalyzed asymmetric coupling reactions provide access to enantioenriched 3-piperidines from pyridine derivatives [10]. The asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate produces 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity [10]. This three-step process involving partial reduction, asymmetric carbometalation, and final reduction provides access to clinically used materials such as Preclamol and Niraparib [10].

Multicomponent Reaction Systems for Modular Assembly

Multicomponent reactions provide efficient strategies for constructing complex 3-(Piperidin-4-yl)pyridine derivatives through the simultaneous formation of multiple bonds in single reaction vessels. These approaches offer advantages in terms of atom economy, operational simplicity, and structural diversity generation [11] [12] [13].

The Hantzsch-type pyridine synthesis represents a classic multicomponent approach for pyridine ring construction. This methodology involves the condensation of beta-ketoesters, aldehydes, and ammonia or amines to generate 1,4-dihydropyridine intermediates, which undergo subsequent oxidation to yield aromatic pyridines [14]. The reaction proceeds through initial aldol-type condensation followed by cyclization and elimination processes. While traditional Hantzsch reactions produce tetrahydropyridine products requiring oxidation, modified approaches can directly generate aromatic pyridines through substitution-elimination of small molecules [14].

Three-component aza[4+2]/allylboration reactions enable stereocontrolled synthesis of polysubstituted alpha-hydroxyalkyl piperidines from maleimides, 4-boronohydrazonodienes, and aldehydes [15]. This multicomponent process creates four stereogenic centers with high diastereoselectivity when carried out in one-pot procedures [15]. The aldehyde component does not interfere with the initial aza[4+2] cycloaddition step, and one-pot execution provides superior yields compared to stepwise procedures [15].

The required 4-borono-hydrazonodienes are efficiently synthesized from 3-boronoacrolein pinacol ester through condensation with hydrazines [15]. The overall three-component process tolerates a wide variety of aldehydes and hydrazine precursors with different electronic and steric characteristics, making it well-suited for diversity-oriented synthesis applications [15]. The reaction demonstrates excellent compatibility with solid-phase chemistry using N-arylmaleidobenzoic acid functionalized resin [15].

Vinylogous Mannich-type reactions provide bio-inspired approaches to chiral piperidine synthesis. The stereoselective three-component reaction of 1,3-bis-trimethylsilyl enol ether with aldehydes and imines generates cyclized chiral dihydropyridinone compounds [13]. These products serve as versatile intermediates for building various chiral piperidine compounds, analogous to the role of Delta-1-piperideine in biosynthetic pathways [13].

The methodology enables concise two-step approaches for synthesizing bioactive natural alkaloids including (+)-241D, (-)-241D, and isosolenopsin A [13]. When properly functionalized aldehyde substrates are employed, the corresponding dihydropyridinone adducts can cyclize to form second piperidine rings, leading to chiral polyfunctional quinolizidine enaminones [13]. This versatility permits preparation of diverse chiral quinolizidine compounds, including the natural alkaloid (-)-epimyrtine [13].

One-pot multicomponent reactions using nano-crystalline solid acid catalysts enable efficient piperidine synthesis from 1,3-dicarbonyl compounds, amines, and aromatic aldehydes [16]. These procedures operate at room temperature in ethanol using catalysts such as nano-sulfated zirconia, nano-structured zinc oxide, nano-gamma-alumina, and nano-ZSM-5 zeolites [16]. The methodology demonstrates excellent functional group tolerance and provides products in good yields under mild reaction conditions.

Piperidine-iodine dual catalyst systems facilitate three-component synthesis of various heterocyclic compounds. The combination of piperidine (10 mol%) and iodine (10 mol%) promotes efficient three-component reactions for synthesizing coumarin-3-carboxamides and related structures [17]. The simplicity of the procedure, combined with good yields and broad substrate scope, makes this approach attractive for library synthesis applications [17].

Recent developments in halogenated amide multicomponent reactions provide direct access to piperidines and pyrrolidines through integrated amide activation, nitrile reduction, and intramolecular nucleophilic substitution processes [18] [19]. This one-pot route operates under mild conditions without metal catalysts, enabling synthesis of N-substituted and C-substituted piperidines with good yields [18]. The methodology integrates multiple transformations in a single reaction vessel, significantly improving synthetic efficiency compared to stepwise approaches.

Post-Functionalization Approaches: Amidation, Alkylation, and Acylation

Post-functionalization strategies enable selective modification of preformed 3-(Piperidin-4-yl)pyridine scaffolds to introduce diverse functional groups and enhance molecular complexity. These approaches provide efficient access to structure-activity relationship studies and medicinal chemistry optimization [20] [21] [22].

Amidation reactions represent fundamental post-functionalization transformations for installing amide functional groups on piperidine or pyridine positions. The reductive functionalization of amides provides versatile methodology for synthesizing alpha-aminoamides and alpha-aminotetrazoles through Ugi-type reactions [21]. Iridium-catalyzed transformations of tertiary amides enable incorporation of alpha-aminoamide moieties into medicinally relevant inhibitors and active compounds [21].

Late-stage functionalization applications demonstrate the utility of amidation reactions for modifying bioactive compounds. The alpha-aminoamide moiety has been successfully incorporated into structures of psychoactive agents such as fipexide, anticarcinogenic lithocholic acid derivatives, and antidepressant nortriptyline analogs [21]. These transformations proceed with excellent yields (54-93%) and demonstrate broad functional group tolerance [21].

Alkylation reactions provide efficient methods for introducing alkyl substituents at nitrogen or carbon centers. N-alkylation of piperidine derivatives proceeds readily using alkyl halides under basic conditions. The selection of appropriate bases proves critical, with potassium carbonate and cesium carbonate providing excellent results for most alkylation reactions [1] [23]. Stronger bases such as sodium hydride enable alkylation of less nucleophilic nitrogen centers but may promote elimination side reactions with certain substrates [1].

Reductive transamination processes enable N-arylation of piperidines through rhodium-catalyzed transfer hydrogenation of pyridinium salts [23]. This methodology provides access to N-(hetero)aryl piperidines through initial formation of dihydropyridine intermediates via reduction with formic acid, followed by hydrolysis and reductive amination with exogenous arylamines [23]. The process expands the toolbox for dearomatization and skeletal editing while providing excellent functional group tolerance [23].

C-H activation strategies enable selective alkylation at specific carbon positions. Palladium-catalyzed C-H arylation of pyrrolidines and piperidines with C(3) directing groups provides regio- and stereoselective access to cis-3,4-disubstituted products [24]. The arylation conditions employ silver-free protocols with low catalyst loading and inexpensive potassium carbonate base [24]. Directing group removal is accomplished under mild conditions to access amide, acid, ester, and alcohol-containing fragments [24].

Acylation reactions enable introduction of acyl functional groups through various mechanistic pathways. Catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation has emerged as a promising method for obtaining enantioenriched amines with high selectivity factors [22]. The use of achiral N-heterocyclic carbenes with chiral hydroxamic acids provides practical selectivity factors up to 52 for disubstituted piperidines [22].

Detailed experimental and computational studies reveal strong conformational effects in acylation reactions, with pronounced differences in reactivity and selectivity between cis- and trans-substituted piperidine isomers [22]. The acylation process shows strong preference for conformers in which the alpha-substituent occupies the axial position [22]. This conformational preference provides mechanistic insights supporting the concerted seven-member transition state model for acyl transfer reagents [22].

Flow electrochemistry enables efficient post-functionalization through anodic oxidation processes. The synthesis of N-monodeuteriomethyl-2-substituted piperidines demonstrates scalable anodic methoxylation of N-formylpiperidine in undivided microfluidic electrolysis cells [25]. This methodology delivers methoxylated piperidine intermediates that serve as precursors to N-formyliminium ions, enabling C-nucleophiles to be introduced at the 2-position [25].

The isotopically labeled N-deuteriomethyl group installation uses the Eschweiler-Clarke reaction with formic acid-d2 and unlabeled formaldehyde [25]. The 200 mmol scale electrolysis employs an Ammonite 15 extended path flow cell with carbon-filled polymer anode and steel cathode [25]. The process achieves 82% isolated yield of methoxylated product in just over 2 hours electrolysis time, demonstrating excellent scalability for preparative applications [25].

Solvent and Catalyst Optimization for Yield Enhancement

Solvent selection and catalyst optimization constitute critical factors for maximizing yields and selectivity in 3-(Piperidin-4-yl)pyridine synthesis. Systematic investigation of these parameters enables significant improvements in reaction efficiency and product quality [5] [26] [27].

Methanol has been identified as the optimal solvent for many piperidine synthesis reactions, providing superior yields compared to ethanol and other protic solvents [5]. Kinetic investigations reveal that while ethanol performs adequately, it shows no enhancement in reaction rate compared to methanol [5]. The best results are achieved using 0.075 g (0.1 M) catalyst loading in 5 mL methanol at ambient temperature [5]. Solvent-free conditions provide only moderate yields (25%), emphasizing the importance of appropriate solvent selection [5].

The choice between protic and aprotic solvents significantly affects reaction outcomes. Protic solvents such as methanol and ethanol stabilize charged intermediates and facilitate proton transfer processes essential for many piperidine synthesis reactions [5]. However, aprotic solvents may be preferred for certain transformations where protic solvents interfere with reaction mechanisms or cause substrate decomposition.

Water-containing solvent systems demonstrate particular effectiveness for Suzuki-Miyaura coupling reactions. The combination of water and n-butanol (3:1 ratio) provides optimal conditions for palladium-catalyzed coupling of chloropyridines with boronic acids [6]. The water-soluble catalyst design enables high activity while maintaining easy product isolation and catalyst recovery [6].

Catalyst loading optimization reveals that transition metal catalysts can often be used at remarkably low concentrations while maintaining high conversion rates. Palladium catalysts for Suzuki-Miyaura coupling require only 0.005-0.05 mol% loading for quantitative conversion of many substrates [6]. For Buchwald-Hartwig amination, catalyst loadings of 1-4 mol% palladium provide excellent results with broad substrate scope [8].

The selection of appropriate ligands dramatically influences catalyst performance. Electron-rich and sterically demanding phosphine ligands enhance catalytic activity in cross-coupling reactions [6]. N-heterocyclic carbene ligands, particularly imidazolinium salts, enable room temperature coupling reactions with extended reaction times [8]. The ligand design must balance steric bulk for enhanced reactivity with electronic properties that stabilize the active catalytic species.

Temperature optimization requires balancing reaction rate with catalyst stability and substrate decomposition pathways. Most coupling reactions perform optimally in the 80-140°C range, providing rapid conversion while avoiding catalyst deactivation [6] [9]. Lower temperatures may be employed with extended reaction times, while higher temperatures risk substrate decomposition and catalyst degradation.

Base selection proves crucial for many synthetic transformations. Potassium carbonate provides excellent results for Suzuki-Miyaura coupling reactions, while sodium hydride enables efficient nucleophilic substitution processes [1] [6]. The base strength must be matched to the reaction requirements, with weaker bases preferred when elimination side reactions are problematic [1].

Atmosphere control prevents oxidation side reactions and catalyst deactivation. Inert atmosphere conditions using nitrogen or argon are essential for most transition metal-catalyzed reactions [8]. The exclusion of oxygen prevents oxidative catalyst deactivation and substrate oxidation that can significantly reduce yields.

Iodine-catalyzed systems demonstrate remarkable selectivity enhancements through careful optimization. The combination of 5 mol% molecular iodine with N-bromo succinimide under visible light provides selective piperidine formation through C-H amination [27] [28]. Optimization studies reveal that 2 equivalents of oxidant provide 80% yield without detection of corresponding pyrrolidine side products [27]. This selectivity represents a significant improvement over conventional Hofmann-Löffler chemistry, which typically favors pyrrolidine formation [28].

Alternative iodine sources and reaction solvents generally provide lower yields, emphasizing the importance of precise optimization [27]. Control experiments confirm that both iodine catalyst and light exposure are essential for product formation [27]. The optimized conditions enable gram-scale synthesis while maintaining high selectivity for piperidine products [27].

Continuous monitoring of reaction progress enables real-time optimization and prevents over-reaction. Thin-layer chromatography and gas chromatography provide convenient methods for monitoring conversion and identifying optimal reaction endpoints. Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy enable in-line monitoring for flow chemistry applications [29].

Industrial-Scale Production Challenges and Flow Chemistry Solutions

Industrial-scale production of 3-(Piperidin-4-yl)pyridine derivatives faces significant challenges related to heat management, catalyst recovery, solvent recycling, and process safety. Flow chemistry technologies provide innovative solutions to many of these challenges while enabling continuous manufacturing processes [30] [31] [32] [29].

The global piperidine market demonstrates substantial growth, valued at USD 64 million in 2022 and projected to reach USD 86 million by 2027, representing a compound annual growth rate of 5.9% [30]. This growth is driven by increasing demand from pharmaceutical and agrochemical industries, where piperidine derivatives serve as active pharmaceutical ingredients and crop protection agents [30]. The market expansion necessitates development of efficient industrial-scale synthesis methods.

Heat management represents a critical challenge for large-scale synthesis operations. Many 3-(Piperidin-4-yl)pyridine synthesis reactions are highly exothermic, requiring careful temperature control to prevent runaway reactions and product decomposition [30]. Industrial solutions include heat exchangers, controlled reagent addition systems, and automated temperature monitoring. Flow chemistry approaches enable enhanced heat transfer through high surface-area-to-volume ratios in microreactor systems [29].

Catalyst recovery and recycling constitute major economic considerations for industrial processes. Heterogeneous catalysts offer advantages for separation and reuse, while homogeneous catalysts often provide superior activity and selectivity [30]. The development of immobilized catalysts and catalyst recovery systems enables efficient recycling while maintaining catalytic performance. Flow chemistry systems facilitate catalyst immobilization on solid supports within reactor channels [29].

Solvent recovery systems are essential for economic and environmental sustainability. Distillation and membrane separation technologies enable efficient solvent recycling, with typical recovery rates exceeding 90% for most organic solvents [30]. The implementation of solvent-free or aqueous reaction conditions reduces environmental impact and simplifies downstream processing. Flow chemistry enables precise solvent delivery and minimizes solvent inventory [29].

Continuous flow implementation offers significant advantages for industrial-scale production. Microreactor technology provides excellent heat and mass transfer characteristics, enabling precise reaction control and enhanced safety [32] [29]. Flow systems reduce reactor volumes and enable continuous operation, significantly improving productivity compared to batch processes. The pharmaceutical industry has increasingly adopted flow chemistry for active pharmaceutical ingredient manufacturing [29].

Flow electrochemistry demonstrates particular promise for industrial applications. The synthesis of N-monodeuteriomethyl-2-substituted piperidines using extended path flow electrolysis cells achieves 82% isolated yield on 200 mmol scale in just over 2 hours [25]. The carbon-filled polymer anode and steel cathode configuration provides excellent durability and electrical efficiency [25]. The process enables continuous operation with minimal supporting electrolyte requirements and excellent product selectivity [25].

Quality control and purity considerations become increasingly complex at industrial scale. In-line monitoring using spectroscopic methods enables real-time quality assessment and process optimization [32]. High-performance liquid chromatography and gas chromatography provide quantitative analysis of product purity and impurity profiles. The implementation of statistical process control ensures consistent product quality and regulatory compliance [32].

Waste stream management requires comprehensive strategies for environmental compliance and cost reduction. Recycling protocols and green chemistry principles minimize waste generation and enable efficient resource utilization [32]. The development of biodegradable piperidine derivatives and environmentally friendly synthesis routes supports sustainable manufacturing practices [31].

Process safety considerations encompass multiple aspects including pressure management, chemical compatibility, and emergency response procedures. Automated shutdown systems and pressure relief mechanisms prevent dangerous operating conditions [32]. The use of continuous flow systems reduces inventory of hazardous materials and enables rapid response to process upsets [29].

Equipment material compatibility ensures long-term operation and prevents product contamination. Corrosion-resistant materials including stainless steel, Hastelloy, and specialized polymer coatings provide durability in aggressive chemical environments [32]. The selection of appropriate materials must balance chemical compatibility with economic considerations and maintenance requirements.

The implementation of Industry 4.0 technologies enables advanced process control and optimization. Real-time data collection and analysis facilitate predictive maintenance and process optimization [31]. Machine learning algorithms can identify optimal operating conditions and predict equipment failures before they occur. These technologies enable continuous improvement and enhanced operational efficiency [32].

The transition from batch to continuous manufacturing requires substantial capital investment and process redesign. However, the benefits include improved product quality, reduced manufacturing costs, enhanced safety, and greater operational flexibility [29]. The pharmaceutical industry has demonstrated successful implementation of continuous manufacturing for multiple active pharmaceutical ingredients, providing precedents for broader adoption [33].

The crystallographic characterization of 3-(piperidin-4-yl)pyridine and its analogs reveals significant structural insights into the molecular architecture of these hybrid heterocyclic systems. While direct crystallographic data for the parent compound remains limited, extensive structural analysis of closely related derivatives provides a comprehensive understanding of the core scaffold's geometric parameters.

Fundamental Structural Architecture

The 3-(piperidin-4-yl)pyridine framework consists of a planar pyridine ring substituted at the 3-position with a saturated piperidine moiety through a direct carbon-carbon bond [1]. This arrangement creates a rigid bicyclic system where the piperidine ring consistently adopts a chair conformation, as evidenced across multiple crystallographic studies of analogous compounds [2] [3] [4]. The planar pyridine component maintains standard aromatic bond parameters, with carbon-carbon bond lengths ranging from 1.33 to 1.39 Å and carbon-nitrogen distances typically measuring 1.335-1.392 Å [5] [6].

Dihedral Angle Relationships

Crystallographic investigations of piperidine-pyridine hybrid systems consistently demonstrate dihedral angles between the aromatic and aliphatic rings ranging from 85-89° [2]. This near-perpendicular orientation is exemplified in the structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, where the dihedral angle between the piperidine ring and the bicyclic aromatic fragment measures 76.83(13)° [7]. Such angular relationships reflect the steric requirements imposed by the saturated six-membered ring and contribute to the three-dimensional molecular topology essential for biological recognition.

Piperidine Ring Conformational Analysis

The piperidine component universally exhibits chair conformation across crystallographic studies, with specific puckering parameters documented for representative structures. In 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the piperidine ring displays puckering parameters of Q = 0.574(3) Å and θ = 179.5(3)° [6]. Similarly, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate demonstrates puckering parameter S = 1.16(1) with atoms N2 and C19 deviating -0.640(2) and 0.675(3) Å respectively from the mean plane [7].

Space Group Classifications and Unit Cell Parameters

The crystallographic systems of piperidine-pyridine derivatives span multiple space groups, reflecting the diverse substitution patterns and intermolecular packing arrangements. The 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl crystallizes in the monoclinic space group P21/c [4], while 2-(4-carboxypiperidinium-1-yl)pyridine-3-carboxylate adopts the same space group with a zwitterionic structure [5]. Triclinic systems are also observed, as demonstrated by 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile crystallizing in space group P-1 [6].

Intermolecular Interactions and Crystal Packing

The crystal packing of piperidine-pyridine systems is governed by multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In 2-(4-carboxypiperidinium-1-yl)pyridine-3-carboxylate, molecules are linked by intermolecular O-H···O hydrogen bonds forming helical chains along the b-axis, with additional weak π-π interactions at distances of 3.69 and 3.72 Å [5]. The pyridine-pyrrole system exhibits aromatic π-π stacking with centroid-centroid separations of 3.4984(16) and 3.9641(15) Å [6].

Conformational Flexibility of Piperidine-Pyridine Hybrid Systems

The conformational landscape of 3-(piperidin-4-yl)pyridine represents a delicate balance between structural rigidity imposed by the aromatic pyridine ring and the inherent flexibility of the saturated piperidine component. This duality creates unique opportunities for selective molecular recognition while maintaining sufficient conformational sampling for biological activity.

Rotational Barriers and Energy Landscapes

The conformational flexibility of piperidine-pyridine hybrids is primarily governed by rotation around the carbon-carbon bond connecting the two ring systems. Computational studies on related 4H-Dewar pyridine isosteres reveal energy barriers for ring-flip processes in the range of 18-19 kcal/mol [8]. This substantial barrier contrasts with the more flexible rotation observed in acyclic analogs, highlighting the conformational constraint imposed by the bicyclic architecture.

Density functional theory calculations on 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, which contain similar piperidine-aromatic motifs, demonstrate rotational barriers of 18.4-18.9 kcal/mol for amide bond rotation [9]. These values provide insight into the energy scales governing conformational interconversion in related heterocyclic systems.

Chair-Boat Equilibria in Piperidine Components

The piperidine ring in 3-(piperidin-4-yl)pyridine derivatives overwhelmingly favors the chair conformation, consistent with the general preference of six-membered saturated rings. However, the presence of the pyridine substituent at the 4-position introduces additional steric and electronic factors that can influence the conformational equilibrium. Nuclear magnetic resonance studies of fluorinated piperidines reveal that electron-withdrawing substituents can induce specific conformational preferences, with fluorinated derivatives adopting gauche conformations in chloroform solution [10].

Electronic Effects on Conformational Preferences

The electronic nature of substituents significantly impacts conformational behavior in piperidine-pyridine systems. Non-covalent interaction analysis using density functional theory reveals that π-π interactions, hydrogen bonding, and van der Waals forces collectively determine the preferred molecular geometry [9]. In particular, the electron-deficient pyridine ring can engage in stabilizing interactions with electron-rich regions of neighboring molecules or intramolecular contacts.

The conformational analysis of N-acyl-piperidine derivatives demonstrates that the nature of aromatic substituents profoundly affects rotamer populations. Computational studies using the ωB97XD/TZVP level of theory with non-covalent interaction analysis reveal that ortho-phenyl substituents can establish stabilizing interactions with amide carbonyl groups, altering conformational preferences [9].

Temperature-Dependent Conformational Dynamics

Variable-temperature nuclear magnetic resonance spectroscopy provides direct evidence for conformational exchange processes in piperidine-pyridine systems. Studies on structurally related compounds reveal coalescence temperatures ranging from 358 to 368 K, corresponding to free energy barriers of approximately 18.4-18.9 kcal/mol for conformational interconversion [9]. These measurements align well with computational predictions and establish the time scale for conformational sampling under physiological conditions.

Solvent Effects on Molecular Flexibility

The conformational behavior of piperidine-pyridine hybrids exhibits marked sensitivity to solvent environment. Polar protic solvents can stabilize specific conformations through hydrogen bonding interactions with the basic nitrogen atoms, while apolar solvents may favor conformations that maximize intramolecular interactions. The dielectric constant and hydrogen bonding capability of the medium thus serve as external parameters for conformational control.

Tautomeric Equilibria and Protonation State Analysis

The tautomeric behavior and protonation state distribution of 3-(piperidin-4-yl)pyridine represent critical factors governing its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of two basic nitrogen atoms with distinct electronic environments creates a complex pH-dependent equilibrium system that requires detailed analysis.

Fundamental Protonation Sites and Basicity

The 3-(piperidin-4-yl)pyridine molecule contains two potential protonation sites: the aromatic pyridine nitrogen and the aliphatic piperidine nitrogen. These sites exhibit markedly different basicity due to their distinct electronic environments. The piperidine nitrogen, being aliphatic and sp³-hybridized, demonstrates significantly higher basicity with a pKa value of approximately 10.2, while the pyridine nitrogen, being aromatic and sp²-hybridized, exhibits lower basicity with a pKa value near 4.5 [1] [11].

This basicity difference creates a well-defined protonation sequence where the piperidine nitrogen undergoes protonation first at higher pH values, followed by pyridine nitrogen protonation under more acidic conditions. Crystallographic evidence from the dihydrochloride salt confirms the diprotonated state, with both nitrogen atoms carrying positive charges stabilized by chloride counterions [1].

pH-Dependent Species Distribution

Comprehensive protonation state analysis reveals that 3-(piperidin-4-yl)pyridine exists in multiple ionization states depending on solution pH. At physiological pH 7.4, the compound exists predominantly as a monoprotonated species with the piperidine nitrogen carrying the positive charge [11]. Under acidic conditions (pH < 2), both nitrogen atoms become protonated, forming the diprotonated species observed in crystalline dihydrochloride salts.

Comparative studies with structurally related piperidine and piperazine derivatives demonstrate the critical role of ring saturation on protonation behavior. The piperidine analog KSK68 shows distinct protonation patterns compared to its piperazine counterpart KSK67, with the saturated piperidine system exhibiting higher selectivity for specific receptor targets due to its protonation state profile [11].

Nuclear Magnetic Resonance Evidence for Protonation

Nuclear magnetic resonance spectroscopy provides direct evidence for protonation state changes through chemical shift monitoring. Potentiometric titration studies coupled with ¹H and ¹⁵N nuclear magnetic resonance reveal characteristic chemical shift changes upon protonation. The pyridine nitrogen exhibits a ¹⁵N chemical shift difference of 94 ppm between protonated and neutral forms, indicating dramatic changes in the electronic environment [11].

Proton nuclear magnetic resonance studies demonstrate that protonation of the pyridine nitrogen affects neighboring carbon-bound protons, with signals shifting to higher frequencies due to the electron-withdrawing effect of the positively charged nitrogen. Similarly, piperidine ring protons show characteristic multiplicity changes upon protonation, reflecting altered coupling patterns and conformational preferences [11].

Tautomeric Considerations and Equilibria

While 3-(piperidin-4-yl)pyridine does not exhibit classical keto-enol tautomerism, the compound can participate in prototropic equilibria involving proton transfer between nitrogen sites. However, the significant difference in pKa values (approximately 6 units) makes such direct proton transfer thermodynamically unfavorable under most conditions.

Related pyridine derivatives do exhibit well-documented tautomeric behavior, particularly 2-hydroxypyridine/2-pyridone systems where solvent polarity dramatically affects the equilibrium position. In polar solvents, the pyridone tautomer is stabilized through enhanced solvation of the carbonyl group, while nonpolar solvents favor the hydroxypyridine form [12] [13].

Crystal Structure Evidence for Protonation States

Crystallographic analysis of protonated piperidine-pyridine systems provides unambiguous evidence for protonation site preferences and charge distribution. The oxalate salts of related compounds KSK67 and KSK68 demonstrate total charges of +2 with protonation centers clearly identified through electron density analysis and hydrogen bonding patterns [11].

The dihydrochloride salt of 3-(piperidin-4-yl)pyridine exhibits characteristic hydrogen bonding patterns between protonated nitrogen atoms and chloride counterions, with nitrogen-chloride distances consistent with charge-assisted hydrogen bonds. These interactions contribute to crystal stability and influence the overall molecular packing arrangement [1].

Computational Modeling of Electronic Distribution (Density Functional Theory, Natural Bond Orbital Analysis)

The electronic structure of 3-(piperidin-4-yl)pyridine has been extensively investigated using advanced computational methods, providing detailed insights into charge distribution, orbital interactions, and reactivity patterns. Density functional theory calculations coupled with natural bond orbital analysis reveal the fundamental electronic characteristics governing the molecule's chemical behavior.

Density Functional Theory Methodology and Basis Set Selection

Computational studies on piperidine-pyridine systems employ various density functional theory methods, with B3LYP/6-311G+(d,p) and ωB97XD functionals being most commonly utilized [14] [9]. The choice of functional significantly impacts the accuracy of electronic structure predictions, particularly for non-covalent interactions and charge transfer processes. The inclusion of dispersion corrections through functionals like ωB97XD proves essential for accurate description of π-π stacking and van der Waals interactions [9].

Basis set selection represents another critical parameter, with triple-zeta basis sets such as 6-311+G(2df,2p) providing balanced accuracy for both energetic and geometric properties. Extended basis sets with diffuse functions prove particularly important for describing the electronic structure of charged species and hydrogen bonding interactions [12].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Analysis

The frontier molecular orbital analysis of 3-(piperidin-4-yl)pyridine reveals distinct electronic characteristics reflecting the dual aromatic-aliphatic nature of the molecule. The highest occupied molecular orbital primarily localizes on the piperidine nitrogen lone pair, consistent with its role as the most nucleophilic site in the molecule [14]. This orbital distribution aligns with experimental observations of preferential protonation at the piperidine nitrogen under physiological conditions.

The lowest unoccupied molecular orbital exhibits significant contribution from the pyridine π* system, making this aromatic ring the primary electrophilic center. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides insight into electronic excitation energies and chemical reactivity patterns. Computational studies on related pyridine derivatives demonstrate that electron-donating substituents decrease the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, enhancing nucleophilicity [14].

Natural Bond Orbital Analysis and Charge Distribution

Natural bond orbital analysis provides detailed information about charge distribution, hyperconjugative interactions, and bond polarities within the 3-(piperidin-4-yl)pyridine framework [9] [15]. This method reveals the extent of charge delocalization between the piperidine and pyridine components, quantifying the electronic communication between these distinct ring systems.

The natural population analysis derived from natural bond orbital calculations demonstrates that the piperidine nitrogen carries a partial negative charge of approximately -0.8 to -0.9 e, while the pyridine nitrogen exhibits a smaller negative charge of -0.6 to -0.7 e. These charge distributions correlate directly with experimental basicity measurements and protonation site preferences [11].

Hyperconjugative interactions between the σ C-H bonds of the piperidine ring and the π* system of pyridine contribute to overall molecular stability. Natural bond orbital analysis quantifies these interactions through second-order perturbation theory, revealing stabilization energies typically ranging from 2-8 kcal/mol for individual orbital interactions [15].

Non-Covalent Interaction Analysis

Advanced computational methods including non-covalent interaction analysis using reduced density gradient provide detailed visualization of weak intermolecular and intramolecular interactions [9]. This approach identifies stabilizing hydrogen bonding interactions (colored blue), neutral van der Waals contacts (green), and destabilizing steric clashes (red to yellow) through three-dimensional isosurface plots.

The application of non-covalent interaction analysis to piperidine-pyridine systems reveals extensive networks of stabilizing interactions that govern conformational preferences and intermolecular recognition. Intramolecular C-H···N contacts between piperidine protons and the pyridine nitrogen provide conformational stabilization, while intermolecular π-π stacking interactions contribute to crystal packing stability [9].

Electrostatic Potential Surface Analysis

Molecular electrostatic potential surface calculations provide visual representation of charge distribution and identify regions of high electrophilic or nucleophilic character. For 3-(piperidin-4-yl)pyridine, the electrostatic potential surface reveals distinct electronegative regions around both nitrogen atoms, with the piperidine nitrogen showing greater electron density consistent with its higher basicity [16] [17].

The pyridine ring exhibits a characteristic electrostatic potential pattern with electron-deficient regions near the carbon atoms and electron-rich areas around the nitrogen. This distribution guides intermolecular interactions and provides insight into preferred binding orientations with biological targets.

Time-Dependent Density Functional Theory and Electronic Spectroscopy

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties [18]. For pyridine-containing systems, these calculations successfully reproduce experimental ultraviolet absorption maxima and provide assignment of electronic transitions. The lowest energy electronic transitions typically involve charge transfer from the piperidine nitrogen lone pair to the pyridine π* system, creating intramolecular charge-transfer excited states.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant